molecular formula C16H16FN3O6S2 B2777544 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034243-00-8

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2777544
CAS No.: 2034243-00-8
M. Wt: 429.44
InChI Key: FZMNBGNYLBOBQD-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H16FN3O6S2 and its molecular weight is 429.44. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been extensively studied for their ability to inhibit carbonic anhydrases, enzymes pivotal in physiological processes such as respiration and acid-base balance. Halogenated sulfonamides, including compounds with structures similar to the queried chemical, have shown potent inhibition of tumor-associated carbonic anhydrase IX. Such inhibition suggests potential applications as antitumor agents, highlighting the relevance of these compounds in developing new cancer therapies (Ilies et al., 2003).

Molecular Conformation and Tautomeric Behavior

The molecular conformation or tautomeric forms of sulfonamide derivatives, akin to the queried compound, play a crucial role in their pharmaceutical and biological activities. Studies using spectroscopic methods have identified different tautomeric forms of such compounds, providing insights into their behavior and interactions at the molecular level, which is critical for drug design and development (Gediz Erturk et al., 2016).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have also been explored for their antimicrobial and antifungal properties. Certain compounds within this class have demonstrated significant activity against a range of bacterial and fungal species. This suggests their potential utility in addressing microbial infections and as a basis for developing new antimicrobial agents (Gadad et al., 2000), (Mastrolorenzo et al., 2000).

Enzyme Inhibition for Therapeutic Applications

Further research on sulfonamide derivatives has shown their capability to inhibit various enzymes beyond carbonic anhydrases, such as butyrylcholinesterase and lipoxygenase. These findings open pathways for these compounds to be used in treating diseases where such enzymes play a role, such as neurodegenerative diseases and inflammatory conditions (Irshad, 2018).

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O6S2/c1-19-13-8-11(17)12(9-14(13)20(2)28(19,23)24)18-27(21,22)10-3-4-15-16(7-10)26-6-5-25-15/h3-4,7-9,18H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNBGNYLBOBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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